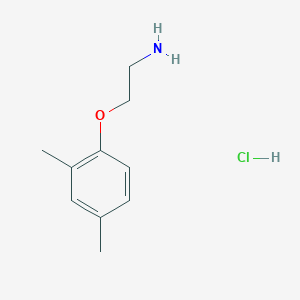

![molecular formula C7H15NO2 B3158400 3-[Ethyl(methyl)amino]-2-methylpropanoic acid CAS No. 857577-20-9](/img/structure/B3158400.png)

3-[Ethyl(methyl)amino]-2-methylpropanoic acid

説明

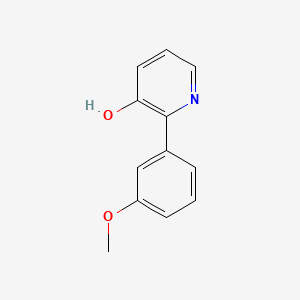

“3-[Ethyl(methyl)amino]-2-methylpropanoic acid” is an organic compound. It is derived from carboxylic acid and has three carbon atoms, which is referred to as propionate or propanoate . The molecule also contains secondary hydrogens .

Synthesis Analysis

The synthesis of such compounds often involves reactions with nitric acid . Nitro compounds can be prepared in several ways, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Molecular Structure Analysis

The molecular structure of “3-[Ethyl(methyl)amino]-2-methylpropanoic acid” can be represented by the SMILES stringCl.CCN(C)CC(C)C(O)=O . This indicates that the molecule contains a chloride ion (Cl), a carboxylic acid group (C(O)=O), and an ethyl(methyl)amino group (CCN©). Chemical Reactions Analysis

Amines, such as “3-[Ethyl(methyl)amino]-2-methylpropanoic acid”, are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . They also react with acids to form salts soluble in water .科学的研究の応用

- 3-[Ethyl(methyl)amino]-2-methylpropanoic acid is commonly used in peptide synthesis. Its unique structure allows it to serve as a building block for creating peptide bonds. Researchers utilize it to construct peptide sequences, which are essential for drug development and biological studies .

- Isotopically labeled compounds play a crucial role in metabolic studies, proteomics, and drug metabolism investigations. Researchers use 3-ethyl(methyl)aminoisobutyric acid as a stable isotope-labeled amino acid to trace metabolic pathways and protein turnover rates in living organisms. The labeled compound helps elucidate metabolic processes and protein dynamics .

- The compound’s structural similarity to certain neurotransmitters makes it valuable in neuroscience research. Scientists study its interactions with neurotransmitter receptors and transporters to gain insights into neuronal signaling pathways. It aids in understanding conditions like Parkinson’s disease and depression .

- 3-ethyl(methyl)aminoisobutyric acid possesses chiral properties, making it useful as a resolving agent. Researchers exploit its ability to separate enantiomers (mirror-image molecules) in chemical reactions. This is crucial in pharmaceutical synthesis, where enantiopurity impacts drug efficacy and safety .

- In analytical chemistry, ion exchange chromatography (IEC) separates ions based on their charge. 3-ethyl(methyl)aminoisobutyric acid can act as an ion exchanger in IEC columns. Researchers use it to separate and analyze amino acids, peptides, and other small molecules in complex mixtures .

- Researchers employ 3-ethyl(methyl)aminoisobutyric acid as a non-natural amino acid in protein engineering. By incorporating it into proteins, they can probe protein folding, stability, and function. This aids in understanding protein structures and designing novel enzymes or therapeutic proteins .

Peptide Synthesis and Drug Development

Stable Isotope Labeling

Neurotransmitter Research

Chiral Resolving Agent

Ion Exchange Chromatography

Protein Structure Studies

作用機序

The mechanism of action of amines involves the lone pair of electrons on the nitrogen atom, which can accept a proton . For example, in the reaction with a carbodiimide, the carbonyl of the acid attacks the carbodiimide, followed by a proton transfer. The primary amine then attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate before collapsing and discharging the urea byproduct .

Safety and Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is corrosive to metals and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), particularly to the respiratory system .

特性

IUPAC Name |

3-[ethyl(methyl)amino]-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-8(3)5-6(2)7(9)10/h6H,4-5H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHPGPJGSYBRKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[Ethyl(methyl)amino]-2-methylpropanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((5-(hydroxymethyl)-2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)-6-methylpyridin-3-ol](/img/structure/B3158322.png)

![[(4,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride](/img/structure/B3158338.png)

![1-{3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B3158378.png)

![2',5'-Dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B3158380.png)

![Methyl 11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazoline-3-carboxylate](/img/structure/B3158385.png)